

In-depth Technical Guide: E3 Ligase Ligand-linker Conjugate 93

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Compound of Interest

Compound Name: *E3 Ligase Ligand-linker Conjugate*
93
Cat. No.: B12368444

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For Researchers, Scientists, and Drug Development Professionals

Introduction

E3 Ligase Ligand-linker Conjugate 93 is a synthetic chemical entity designed for application in the field of targeted protein degradation, specifically within the Proteolysis Targeting Chimera (PROTAC) technology. It serves as a crucial building block for the creation of PROTAC molecules, which are engineered to selectively eliminate disease-causing proteins. This conjugate incorporates a ligand that specifically binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a linker that allows for the attachment of a separate ligand designed to bind to a target protein of interest. By recruiting Cereblon, this conjugate facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.

Core Structure and Properties

E3 Ligase Ligand-linker Conjugate 93 is characterized by its thalidomide-based moiety, which is responsible for its high-affinity binding to the Cereblon E3 ligase. The linker component provides a reactive site for conjugation with a target protein-binding ligand, thus forming a complete heterobifunctional PROTAC molecule.

Physicochemical Properties

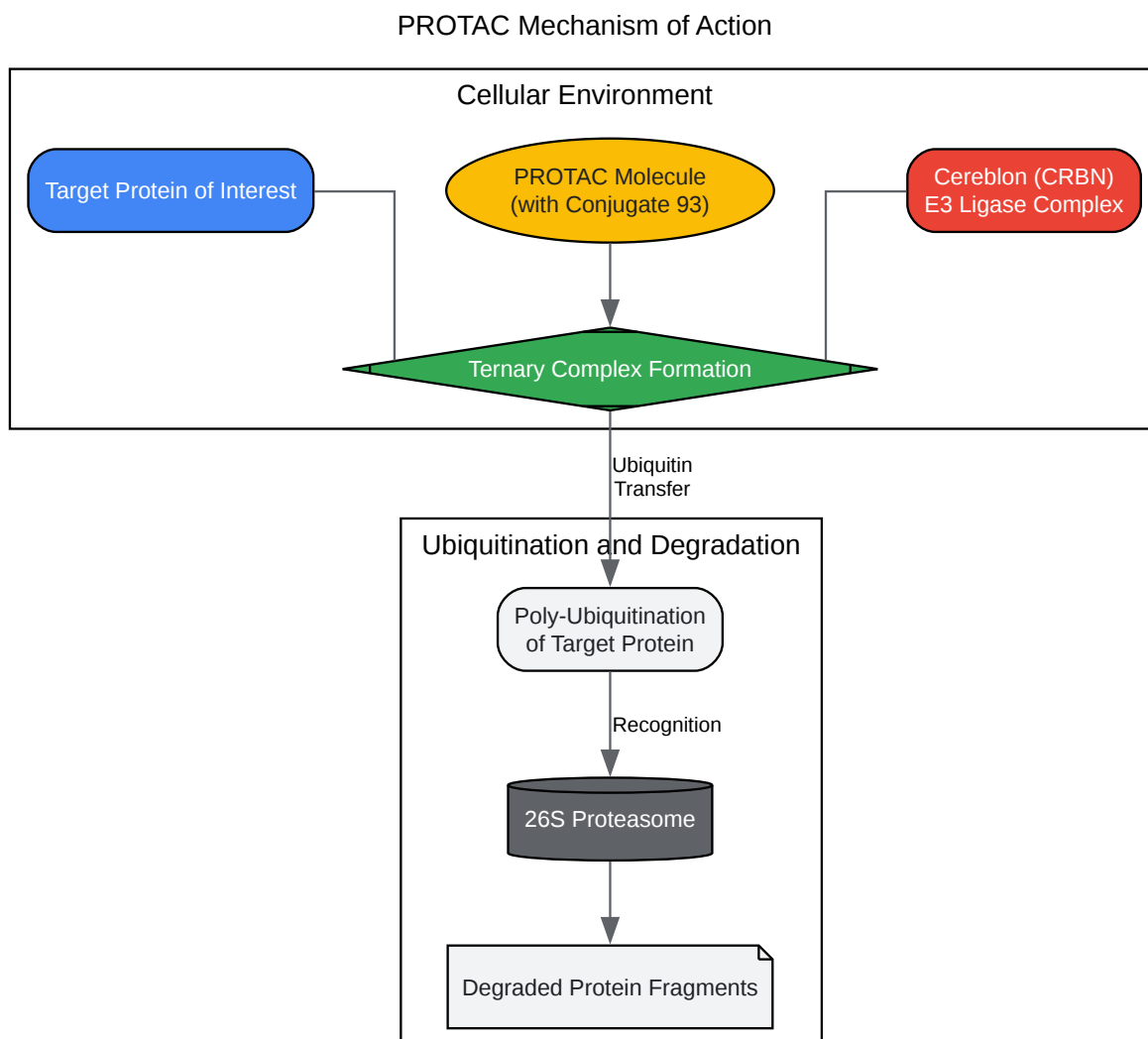
Property	Value	Source
Molecular Formula	C23H27N5O6	[1]
CAS Number	170836097	[1]
Molecular Weight	469.49 g/mol	

Quantitative Biological Data

Currently, specific quantitative data for **E3 Ligase Ligand-linker Conjugate 93**, such as its direct binding affinity (Kd) to Cereblon or the degradation efficiency (DC50, Dmax) of PROTACs synthesized using this specific conjugate, are not publicly available in the reviewed literature. The efficacy of a PROTAC is highly dependent on the specific target protein and the overall structure of the final PROTAC molecule.

Signaling Pathway and Mechanism of Action

The fundamental mechanism of action for a PROTAC utilizing **E3 Ligase Ligand-linker Conjugate 93** follows the canonical pathway for targeted protein degradation.



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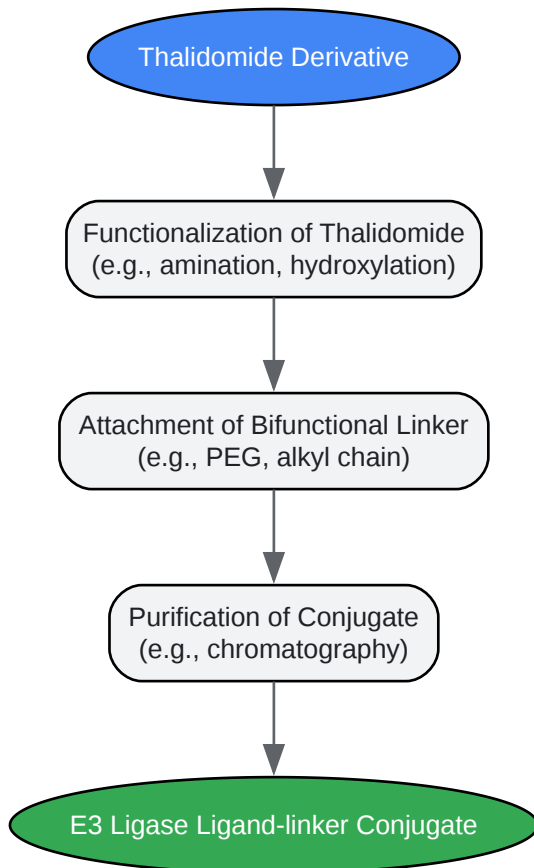
Mechanism of PROTAC action using Conjugate 93.

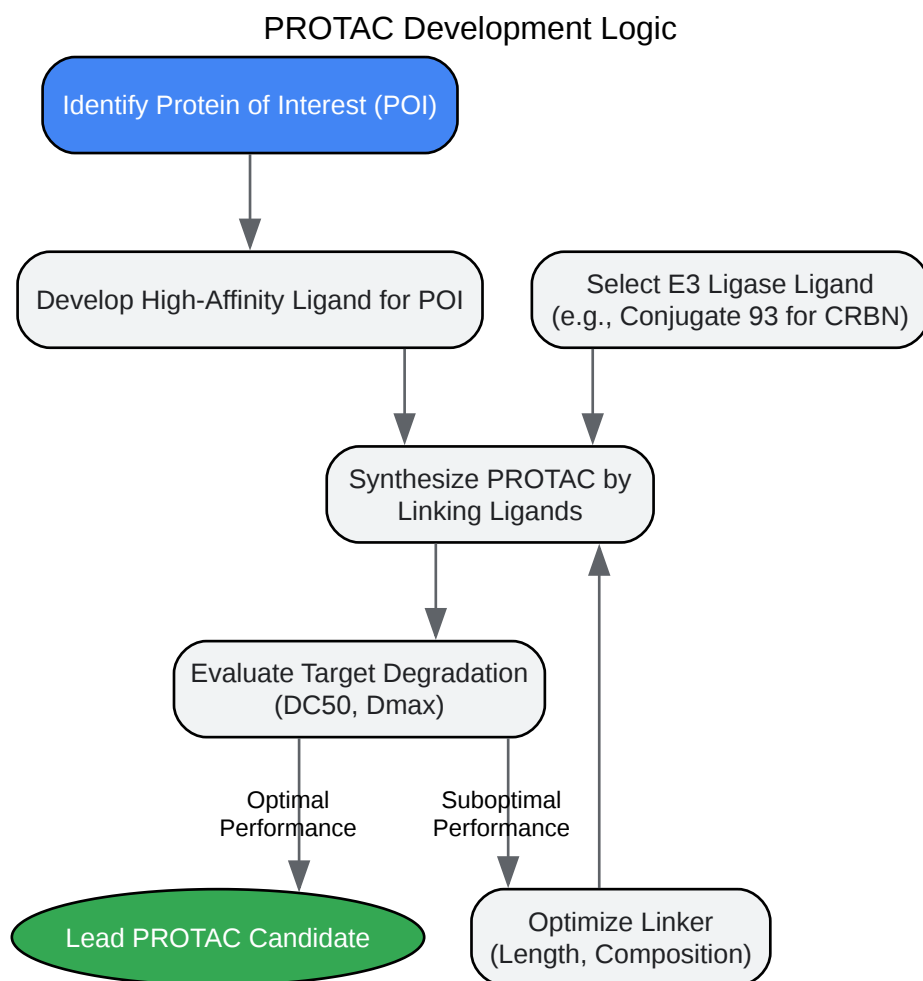
Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **E3 Ligase Ligand-linker Conjugate 93** are proprietary and not publicly disclosed. However, a general synthetic approach for thalidomide-based linkers for PROTACs can be outlined.

General Synthesis Workflow for Thalidomide-Linker Conjugates

General Synthesis Workflow





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References

- 1. [Buy E3 Ligase Ligand-linker Conjugate 93 \[smolecule.com\]](#)
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